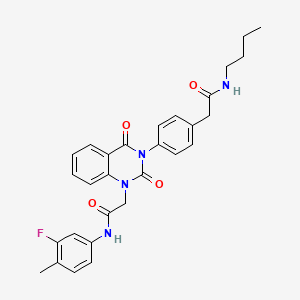

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Description

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

Molecular Formula |

C29H29FN4O4 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

N-butyl-2-[4-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |

InChI |

InChI=1S/C29H29FN4O4/c1-3-4-15-31-26(35)16-20-10-13-22(14-11-20)34-28(37)23-7-5-6-8-25(23)33(29(34)38)18-27(36)32-21-12-9-19(2)24(30)17-21/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,31,35)(H,32,36) |

InChI Key |

ALTPWBKZSUJAEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluoro-methylphenyl group: This step involves the use of nucleophilic aromatic substitution reactions.

Attachment of the butyl group: This can be done through alkylation reactions using butyl halides.

Final coupling: The final step involves coupling the intermediate with the acetamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

Altering ion channel function: Affecting the flow of ions across cell membranes.

Comparison with Similar Compounds

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide can be compared with other quinazolinone derivatives, such as:

N-butyl-2-(4-(1-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

N-butyl-2-(4-(1-(2-((3-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide: Lacks the fluorine atom, which may affect its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

N-butyl-2-(4-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₄H₂₁FN₂O

- Molecular Weight : 252.33 g/mol

- CAS Number : Not specified in the search results.

The compound exhibits biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. The presence of the quinazoline moiety suggests potential anticancer properties due to its ability to inhibit certain kinases involved in tumor growth and proliferation.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound may inhibit tyrosine kinases, which are crucial for cancer cell signaling.

- Induction of Apoptosis : Studies suggest that derivatives of similar structures can promote apoptosis in cancer cells by activating intrinsic pathways.

- Antioxidant Activity : Compounds containing quinazoline structures often exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds with similar structures. For instance, a study on quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer) and AGS (gastric cancer) cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinazoline Derivative 1 | HCT116 | 0.55 | Apoptosis induction |

| Quinazoline Derivative 2 | AGS | 0.64 | Kinase inhibition |

Case Studies

- Study on Quinazoline Derivatives : A recent publication investigated the effects of a series of quinazoline derivatives on cancer cell lines. The study found that certain modifications to the quinazoline structure enhanced cytotoxicity and selectivity towards cancer cells over normal cells .

- Mitochondrial Targeting : Another study highlighted that similar compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Safety and Toxicology

The safety profile of this compound remains to be comprehensively evaluated. However, related compounds have shown varying degrees of toxicity, necessitating careful assessment in preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.